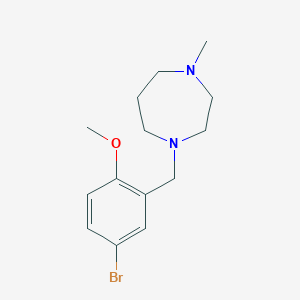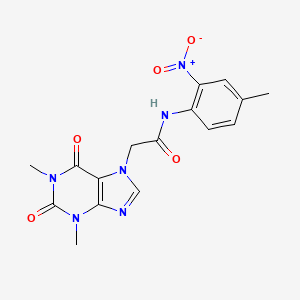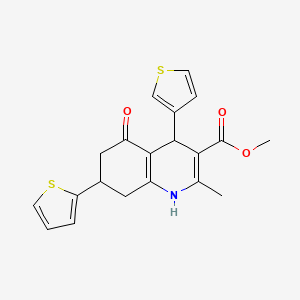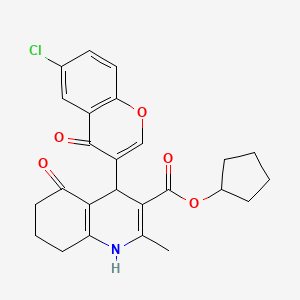![molecular formula C19H15F2N3O2 B5034262 N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B5034262.png)
N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide, also known as DPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a critical role in the production of reactive oxygen species (ROS) in cells. The ability of DPI to selectively inhibit NADPH oxidase has made it a valuable tool for investigating the role of ROS in various biological processes.
作用機序
N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide exerts its inhibitory effect on NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) binding site. This prevents the transfer of electrons to molecular oxygen, which is required for the production of ROS. By inhibiting NADPH oxidase, this compound reduces the levels of ROS in cells, which can have a range of biological effects.
Biochemical and Physiological Effects:
The reduction in ROS levels caused by this compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve endothelial function and reduce oxidative stress in animal models of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide is its selectivity for NADPH oxidase. This allows researchers to specifically target this enzyme without affecting other ROS-producing enzymes. Additionally, this compound is relatively easy to use and has a well-established protocol for its application in cell culture experiments. However, one limitation of this compound is its potential to cause off-target effects at high concentrations. Therefore, careful dose optimization is required to ensure that the observed effects are specific to NADPH oxidase inhibition.
将来の方向性
There are several future directions for research involving N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide. One area of interest is the role of ROS in aging and age-related diseases. This compound may be a valuable tool for investigating the mechanisms underlying these processes. Additionally, this compound could be used in combination with other drugs to enhance their therapeutic efficacy. Finally, further research is needed to fully understand the potential off-target effects of this compound and to develop strategies to minimize these effects.
合成法
The synthesis of N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide involves the reaction of 2,3-difluoro-4-methylphenol with 3-pyridinecarboxaldehyde, followed by the addition of isonicotinoyl chloride. The resulting compound is then subjected to a series of purification steps to obtain pure this compound.
科学的研究の応用
N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide has been widely used in scientific research to study the role of ROS in various biological processes. It has been shown to inhibit the production of ROS in various cell types, including neutrophils, macrophages, and endothelial cells. This compound has also been used to investigate the role of ROS in diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
特性
IUPAC Name |
N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-12-4-5-15(17(21)16(12)20)26-19-14(3-2-8-23-19)11-24-18(25)13-6-9-22-10-7-13/h2-10H,11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNPQFBMJLBHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=CC=NC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5034194.png)

![(4-chlorobenzyl)[2-nitro-5-(1-piperidinyl)phenyl]amine](/img/structure/B5034203.png)
![4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B5034205.png)
![5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034210.png)
![1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine](/img/structure/B5034218.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5034223.png)

![3-chloro-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034237.png)
![4-(4-bromophenyl)-2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5034246.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5034254.png)

![5-(2-fluorophenyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1,2,4-triazin-3-amine](/img/structure/B5034261.png)
